![molecular formula C10H9N3 B1622413 2-(Pyridin-3-yl)pyridin-4-amine CAS No. 40963-62-0](/img/structure/B1622413.png)
2-(Pyridin-3-yl)pyridin-4-amine
Overview
Description
“2-(Pyridin-3-yl)pyridin-4-amine” is a compound that has been studied in the context of its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has also been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It is a white to off-white or brown solid .
Synthesis Analysis
The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Other methods of synthesis have also been reported in the literature .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)pyridin-4-amine” has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Other reactions involving this compound have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-yl)pyridin-4-amine” have been studied to some extent. It is a white to off-white or brown solid . Other properties such as its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate have been studied .Scientific Research Applications
Antidiabetic Applications
Compounds similar to 2-(Pyridin-3-yl)pyridin-4-amine have been found to reduce blood glucose levels, which can be beneficial in the treatment of diabetes and related disorders such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Antimicrobial and Antiviral Activities
Pyridine derivatives exhibit significant antibacterial activity against a range of bacterial strains, yeasts, and filamentous fungi, suggesting potential applications in developing new antimicrobial and antiviral agents .
Synthesis of N-Arylpyrimidin-2-amine Derivatives
The compound has been used in the synthesis of new N-Arylpyrimidin-2-amine derivatives, which could have various applications in medicinal chemistry and drug development .
Protein Kinase Inhibition
Derivatives of 2-(Pyridin-3-yl)pyridin-4-amine have been evaluated for their inhibitory activity against a panel of protein kinases, indicating potential use in cancer therapy or other diseases where kinase activity is dysregulated .
Anti-fibrotic Activities
Some pyridine compounds have shown better anti-fibrotic activities than existing treatments, suggesting that derivatives of 2-(Pyridin-3-yl)pyridin-4-amine could be explored for treating fibrotic diseases .
Catalysis in Organic Synthesis
The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl derivatives, with magnesium oxide nanoparticles acting as a catalyst, indicating its role in facilitating organic synthesis processes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-3-yl)pyrimidin-4-amine analogues, have been reported to inhibit cyclin-dependent kinase 2 . Another study mentions that pyridine-containing compounds have shown medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Mode of Action
It’s known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
It’s worth noting that pyridine-containing compounds have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, 4-(pyridin-4-yl)thiazol-2-amine, indicates that the inhibition of the molecular adsorption on the steel surface is spontaneous, suggesting potential bioavailability .
Result of Action
It’s known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells .
Action Environment
A study on a similar compound, 4-(pyridin-4-yl)thiazol-2-amine, indicates that the compound’s action is spontaneous, suggesting that it may be relatively stable under various conditions .
Safety and Hazards
While specific safety and hazards information for “2-(Pyridin-3-yl)pyridin-4-amine” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-pyridin-3-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIOKBWLISHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395181 | |
Record name | [2,3'-Bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40963-62-0 | |
Record name | [2,3'-Bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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